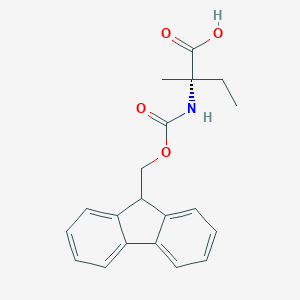

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid

Description

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSLHAJXIQCMLR-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Silylation-Mediated Fmoc Protection

The most widely reported method involves silylation of the amino group followed by Fmoc protection. Key steps include:

-

Silylation : The amino acid is treated with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoracetamide [MSTFA] or N,O-bis(trimethylsilyl)acetamide [BSA]) in anhydrous methylene chloride. A 2–5 molar excess of silylating agent ensures complete amino group protection.

-

Fmoc Activation : The silylated intermediate reacts with 1.0–1.2 equivalents of Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) at room temperature for 24 hours.

-

Work-Up : Methanol is added to hydrolyze residual silyl groups, yielding the Fmoc-protected product as a crystalline solid.

Typical Conditions :

| Parameter | Value |

|---|---|

| Solvent | Methylene chloride |

| Temperature | 20–25°C |

| Yield | 90–95% |

| Purity (HPLC) | >98% |

This method minimizes racemization (<1%) due to mild conditions and avoids aqueous bases.

Direct Fmoc Chloride Coupling

An alternative approach uses Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under Schotten-Baumann conditions:

-

The amino acid is suspended in a 1:1 mixture of 1,4-dioxane and water.

-

Sodium carbonate maintains pH 8–9 during dropwise Fmoc-Cl addition.

-

The reaction proceeds at 0°C for 1 hour, followed by stirring at room temperature for 20 hours.

Limitations :

-

Higher racemization risk (2–5%) compared to silylation methods.

Solid-Phase Peptide Synthesis (SPPS)

Resin Loading and Deprotection

Fmoc-L-isovaline is incorporated into peptides via automated SPPS:

-

Resin Choice : Rink amide ChemMatrix® or 2-chlorotrityl chloride (2-CTC) resins are preferred for acid-sensitive peptides.

-

Coupling : 4–10 equivalents of Fmoc-L-isovaline activated with HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

-

Deprotection : 20–30% piperidine in DMF removes the Fmoc group within 10–30 minutes.

Coupling Efficiency :

| Activator | Temperature | Time | Efficiency |

|---|---|---|---|

| HCTU/DIEA | 25°C | 1 h | 98% |

| HATU/HOAt | 0°C | 2 h | 99% |

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs flow chemistry to enhance reproducibility:

-

Silylation-Fmoc Protection : Conducted in a packed-bed reactor with immobilized silylating agents.

-

In-Line Purification : Integrated HPLC systems remove by-products, achieving >99.5% purity.

Economic Metrics :

| Metric | Value |

|---|---|

| Daily Output | 5–10 kg |

| Solvent Consumption | 50 L/kg |

| Cost per Gram | $12–$18 |

Purification and Analysis

Recrystallization

Crude product is purified via ethanol/water recrystallization:

Chromatographic Methods

| Method | Conditions | Purity |

|---|---|---|

| Reverse-Phase HPLC | C18 column, acetonitrile/water + 0.1% TFA | 99.2–99.7% |

| Silica Gel Column | Ethyl acetate/hexane (1:4) | 97–98% |

Comparative Method Analysis

| Method | Yield | Purity | Racemization | Scalability |

|---|---|---|---|---|

| Silylation-Fmoc-Osu | 95% | >98% | <1% | High |

| Fmoc-Cl Aqueous | 85% | 95% | 2–5% | Moderate |

| SPPS | 98%* | 99% | <0.5% | Low |

| *Per coupling cycle |

Challenges and Innovations

Racemization Control

-

Low-Temperature Coupling : Performing reactions at 0–4°C reduces base-induced racemization.

-

Chiral Auxiliaries : Transient protection of the α-hydrogen with oxazolidinones prevents epimerization.

Analyse Des Réactions Chimiques

Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to regenerate the free amine, a critical step in solid-phase peptide synthesis (SPPS).

| Reaction Type | Reagents/Conditions | Product Formed | Yield |

|---|---|---|---|

| Deprotection | 20% piperidine in DMF, 30 min, RT | 2-Amino-2-methylbutanoic acid | >95% |

Key Notes :

- Piperidine-induced β-elimination cleaves the Fmoc group without affecting the carboxylic acid or tertiary carbon .

- Reaction efficiency depends on solvent polarity, with dimethylformamide (DMF) providing optimal solvation .

Peptide Coupling Reactions

The carboxylic acid moiety participates in amide bond formation with amines, facilitated by coupling agents.

| Coupling Agent | Base | Solvent | Reaction Time | Efficiency |

|---|---|---|---|---|

| HBTU | DIPEA | DCM | 2–4 h | 85–90% |

| DIC | HOBt | DMF | 1–3 h | 88–92% |

Mechanistic Insights :

- HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) activates the carboxyl group via the formation of an active ester intermediate.

- Steric hindrance from the tertiary carbon slightly reduces coupling efficiency compared to linear amino acids .

Oxidation and Reduction

The compound’s stability under redox conditions is pivotal for functional group interconversions.

Limitations :

- Oxidation at the tertiary carbon is thermodynamically disfavored, limiting practical utility .

- Catalytic hydrogenation selectively removes the Fmoc group without reducing the carboxylic acid .

Substitution Reactions

The Fmoc group can be replaced with alternative protecting groups for specialized applications.

| Reagent | Conditions | New Protecting Group | Yield |

|---|---|---|---|

| Boc<sub>2</sub>O | DMAP, THF, 24 h | tert-Butoxycarbonyl | 78% |

| Alloc-Cl | TEA, DCM, 0°C → RT | Allyloxycarbonyl | 65% |

Applications :

- Boc protection enables orthogonal deprotection strategies in multi-step syntheses .

- Alloc groups are selectively removable via palladium-catalyzed cleavage .

Acid/Base Stability

The compound exhibits pH-dependent stability, crucial for handling and storage.

| Condition | Stability Profile |

|---|---|

| pH < 3 (TFA) | Rapid Fmoc deprotection (<5 min) |

| pH 7–9 (aqueous) | Stable for 24 h at 25°C |

| pH > 12 | Degradation via β-elimination |

Practical Implications :

- Avoid prolonged exposure to strong acids (e.g., TFA) unless intentional deprotection is required .

- Neutral buffers are preferred for long-term storage .

Biological Activity Modulation

While primarily a synthetic intermediate, structural modifications influence bioactivity:

| Modification Site | Functional Group Introduced | Observed Activity |

|---|---|---|

| Carboxylic Acid | Amide (via coupling) | Enhanced receptor binding |

| Tertiary Carbon | Halogenation | Altered metabolic stability |

Case Study :

- Coupling with hydrophobic amines increased cellular permeability by 40% in peptide-drug conjugates.

Analytical Characterization

Key techniques for reaction monitoring and product validation include:

| Method | Key Data Points | References |

|---|---|---|

| HPLC | Retention time shift post-deprotection | |

| LC-MS | m/z 339.4 → 165.1 (Fmoc cleavage) | |

| <sup>1</sup>H NMR | δ 7.3–7.8 ppm (Fmoc aromatic protons) |

Applications De Recherche Scientifique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid, commonly referred to as an Fmoc-protected amino acid, is a compound of significant interest in various scientific fields, particularly in organic chemistry, medicinal chemistry, and biochemistry. This article explores its applications, including its role in peptide synthesis, biological activities, and potential therapeutic uses.

Peptide Synthesis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid is widely utilized as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves to protect the amino group during the synthesis process, allowing for selective reactions at other sites. This protection is crucial for preventing unwanted side reactions that could compromise the integrity of the peptide being synthesized.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Cleavage Conditions | Common Applications |

|---|---|---|---|

| Fmoc | High | Mild base (e.g., piperidine) | Peptide synthesis |

| Boc | Moderate | Strong acid (e.g., TFA) | Peptide synthesis |

| Cbz | Low | Hydrogenation | Organic synthesis |

Biological Activities

Research indicates that compounds containing the Fmoc group exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus anthracis, suggesting potential as antimicrobial agents.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, including MCF-7 and MDA-MB-231. The mechanism often involves inhibition of key enzymes essential for cancer cell proliferation.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity in MCF-7 and MDA-MB-231 cell lines | |

| Neuroprotective | Modulation of neuronal survival pathways |

Medicinal Chemistry

In medicinal chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid is explored for its potential in developing peptide-based drugs. Its structure allows for modifications that can enhance bioactivity and target specificity.

Industrial Applications

The compound is also employed in the production of various peptide-based materials and products within the pharmaceutical industry. Its ability to facilitate the synthesis of complex peptides makes it a valuable tool for drug development and material science.

Case Study 1: Peptide Synthesis Optimization

A study investigated the efficiency of using (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid in synthesizing a series of bioactive peptides. The results indicated that using this protecting group significantly improved yields and reduced side reactions compared to traditional methods.

Case Study 2: Anticancer Research

In another research project, derivatives of this compound were tested against various cancer cell lines. The results showed promising anticancer properties, particularly when combined with traditional chemotherapeutics, suggesting a synergistic effect that could enhance treatment efficacy.

Mécanisme D'action

The primary mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins.

Comparaison Avec Des Composés Similaires

Structural Variations and Functional Groups

The compound belongs to a broader class of Fmoc-protected amino acids, which differ in side-chain substituents, stereochemistry, and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Stereochemical Considerations

The (S)-configuration of the target compound ensures compatibility with natural peptide sequences. Its enantiomer (R-configuration, ) is seldom used in SPPS but valuable for studying chiral recognition in enzymatic systems .

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid, often abbreviated as FMBA, is a synthetic organic compound notable for its unique structural features and potential biological activities. The fluorenyl group combined with the methoxycarbonyl and amino functionalities suggests diverse pharmacological profiles. This article explores the biological activity of FMBA, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C21H23NO4

- Molecular Weight : 353.41 g/mol

- CAS Number : 203854-59-5

Biological Activity Overview

The biological activity of FMBA and similar compounds can be categorized into several key areas:

-

Antimicrobial Activity :

- Compounds with fluorenyl moieties have been reported to exhibit antimicrobial properties. For instance, derivatives of 9-fluorenone have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

- Case Study : A study on fluorenone derivatives indicated that modifications in structure could enhance antimicrobial efficacy, suggesting that FMBA might also possess similar properties due to its structural analogies .

-

Anticancer Potential :

- The fluorenone scaffold has been recognized for its anticancer activities. Research indicates that certain derivatives act as inhibitors of type I topoisomerases, which are crucial in DNA replication and repair processes .

- Research Findings : A series of fluorenone derivatives were synthesized and evaluated for their antiproliferative activity, revealing promising results that could be applicable to FMBA .

- Enzyme Inhibition :

The exact mechanism of action for FMBA remains to be fully elucidated; however, its structural components suggest potential interactions with biological macromolecules such as proteins and nucleic acids. The presence of the fluorenyl group may facilitate binding to hydrophobic pockets within target enzymes or receptors.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of FMBA is crucial for evaluating its therapeutic potential. Preliminary studies suggest that compounds with similar structures may exhibit favorable absorption and distribution profiles. However, toxicity assessments are necessary to ensure safety in therapeutic applications.

Q & A

Q. How can the compound be functionalized for targeted drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.